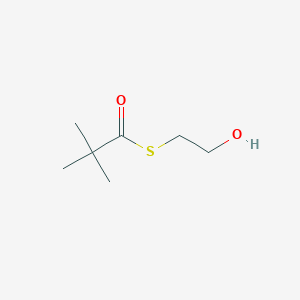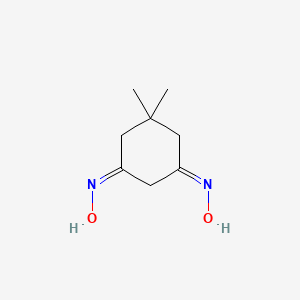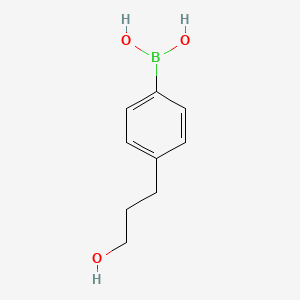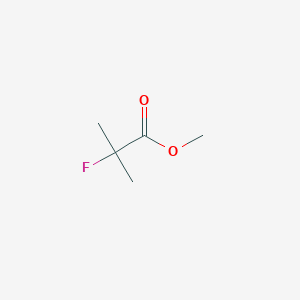
Methyl 2-fluoro-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-fluoro-2-methylpropanoate” is an organic compound with the molecular formula C5H9FO2 and a molecular weight of 120.12 . It is also known by other names, including 2-fluoro-2-methylpropanoic acid methyl ester, and methyl 2-fluoroisobutyrate.
Molecular Structure Analysis
The molecular structure of “Methyl 2-fluoro-2-methylpropanoate” consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The InChI key for this compound is OEGBOFOVYSOERL-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Methyl 2-fluoro-2-methylpropanoate” is a liquid at room temperature . It has a predicted melting point of -74.22°C and a boiling point of 108-109°C . The density of this compound is approximately 1 g/cm3 at 20°C . The refractive index is predicted to be n20D 1.37 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active Compounds :
- Methyl 2-fluoro-2-methylpropanoate is used in the synthesis of optically active compounds, such as 2-fluoropropanoic acid and its analogs. These compounds are synthesized with high enantiomeric purity, which is crucial in pharmaceuticals and biologically active substances (Fritz-Langhals & Schütz, 1993).
Modification of Pharmaceutical Compounds :
- It is used in modifying the side chain of pharmaceutical compounds like taxol, a well-known anticancer drug. For instance, the synthesis of fluorine analogs of the C-13 side chain of taxol has been reported using this compound (Davis & Reddy, 1994).
Chemical Synthesis and Storage :
- The compound is utilized in chemical synthesis methods. A novel and facile method for its synthesis has been developed, which is important for extending its storage life and reducing costs associated with shipment and storage (Fu et al., 2022).
Development of Polyurethane Materials :
- In material science, it is used in the synthesis of fluorinated polyurethane materials. These materials have enhanced properties like high elongation at break and improved water-resistance, which are important in various industrial applications (Yu et al., 2018).
Radiolabeling for Tumor Imaging :
- It also finds application in the field of medicinal chemistry, specifically in the synthesis of radiolabeled amino acids for tumor imaging in positron emission tomography (PET) (Yu et al., 2010; McConathy et al., 2002).
Fluorination Reactions :
- The compound is involved in fluorination reactions, like the fluorination of 2-methylpropane over cobalt trifluoride, demonstrating its utility in complex chemical processes (Burdon et al., 1977).
Conformational Analysis :
- Studies involving conformational behavior through NMR and IR spectroscopy have been conducted on methyl 2-fluoroesters, including methyl 2-fluoropropionate, providing insights into the molecular structure and behavior of these compounds (Tormena et al., 2004).
Catalysis :
- In catalysis, it is used in reactions like the hydroesterification of propene into methyl 2-methylpropanoate, highlighting its role in industrial chemical processes (Bertoux et al., 1998).
Antitumor Activity :
- Research has been conducted on the synthesis of compounds with antitumor activities, where derivatives of methyl 2-fluoro-2-methylpropanoate were synthesized and tested for their efficacy against tumors (Wang Yuan-chao, 2011).
Electrochemistry :
- The compound has applications in electrochemistry, for instance, as an SEI-forming additive in lithium-ion batteries, which is crucial for enhancing battery performance (Krämer et al., 2012).
Biocatalytic Synthesis :
- It is used in biocatalytic synthesis processes, such as the production of 2-fluoro-3-hydroxypropionic acid, an important compound in developing new biosynthetic strategies that integrate synthetic and natural compounds (Liu et al., 2022).
Safety And Hazards
“Methyl 2-fluoro-2-methylpropanoate” is classified as a dangerous substance. It has hazard statements H225, H315, H319, and H335, indicating that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
methyl 2-fluoro-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-5(2,6)4(7)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBOFOVYSOERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430706 | |
| Record name | Methyl 2-fluoro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-2-methylpropanoate | |
CAS RN |
338-76-1 | |
| Record name | Methyl 2-fluoroisobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Fluoro-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]](/img/structure/B1588423.png)
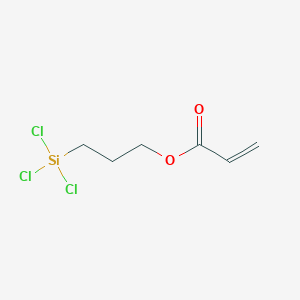
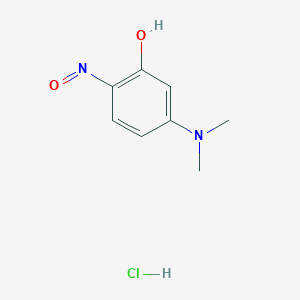

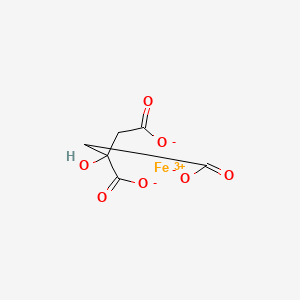


![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)
